6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Overview
Description
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione is a heterocyclic organic compound. It is characterized by the presence of fluorine atoms at the 6th and 7th positions, a dihydro structure at the 3rd and 4th positions, and a benzothiopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by cyclization to form the benzothiopyran ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one or more atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
- 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-dione
Uniqueness
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications .
Properties
IUPAC Name |
6,7-difluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3S/c10-6-3-5-8(12)1-2-15(13,14)9(5)4-7(6)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNFAGJGYRWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC(=C(C=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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